ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(4-ethoxyphenyl)ethanone, in the presence of a base like potassium carbonate.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a sulfamoyl chloride derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfamoyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Ethyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
Ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a complex structure characterized by a benzothiophene core, an ethoxyphenyl sulfamoyl group, and an ethyl ester functionality. The synthesis typically involves several key steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the Sulfamoyl Group : This is done via nucleophilic substitution with sulfamoyl chloride derivatives.
- Esterification : The final step involves esterification with ethanol in the presence of an acid catalyst.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds within the benzothiophene class exhibit significant antimicrobial activity. This compound has been evaluated against various microorganisms, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of benzothiophene possess notable antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Weak |
Candida albicans | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism of action is thought to involve the inhibition of key signaling pathways that promote tumorigenesis .
Anti-inflammatory Effects
Benzothiophene derivatives are noted for their anti-inflammatory activities. This compound may exert these effects by modulating inflammatory mediators and cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It could interact with receptors that mediate cellular responses to external stimuli, altering cellular behavior.
Case Studies and Research Findings
Several studies have documented the biological activities of related benzothiophene compounds. For example:
- A study published in Bioorganic & Medicinal Chemistry highlighted a series of benzothiophene derivatives showing potent antibacterial activity against multiple strains .
- Another investigation focused on the anticancer potential of various benzothiophenes, noting significant cytotoxic effects on cancer cell lines .
Properties
IUPAC Name |
ethyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-3-24-14-11-9-13(10-12-14)20-27(22,23)18-15-7-5-6-8-16(15)26-17(18)19(21)25-4-2/h5-12,20H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXECUYXJQJYKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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